disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate
CAS No.: 849725-39-9
Cat. No.: VC4699245
Molecular Formula: C10H25N4Na2O15P
Molecular Weight: 518.276
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849725-39-9 |
|---|---|
| Molecular Formula | C10H25N4Na2O15P |
| Molecular Weight | 518.276 |
| IUPAC Name | disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate |
| Standard InChI | InChI=1S/C10H13N4O8P.2Na.7H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;7*1H2/q;2*+1;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;/m1........./s1 |
| Standard InChI Key | ZEALAQXNWUYYQU-HCPZZMJLSA-L |
| SMILES | C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Disodium GMP heptahydrate has the molecular formula C₁₀H₁₂N₅Na₂O₈P·7H₂O and a molecular weight of 407.18 g/mol (anhydrous basis) . The anhydrous form lacks coordinated water, while the heptahydrate contains seven water molecules, as confirmed by X-ray diffraction and thermogravimetric analyses .
Table 1: Key Identifiers of Disodium GMP Heptahydrate
Crystallographic Features
The compound crystallizes in a monoclinic system, with the ribose moiety adopting a C2′-endo puckering conformation. The sodium ions coordinate with phosphate oxygen atoms and water molecules, stabilizing the lattice . Hydration states (e.g., hexahydrate vs. heptahydrate) depend on crystallization conditions, as demonstrated in antisolvent processes .
Synthesis and Phase Transformation
Antisolvent Crystallization
Disodium GMP heptahydrate is selectively produced via antisolvent crystallization, where ethanol or acetone is added to an aqueous GMP solution. Key variables include:
In situ Raman spectroscopy and focal beam reflection measurements reveal a four-stage transformation :
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Nucleation of amorphous GMP.
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Predissolution of amorphous phase.
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Nucleation and growth of hydrate crystals.
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Ostwald ripening of crystalline product.
Table 2: Phase Transformation Kinetics in Couette-Taylor Crystallizer
| Parameter | Value |
|---|---|
| Dissolution rate constant (k₁) | 1.2 × 10⁻³ s⁻¹ |
| Growth rate constant (k₂) | 8.7 × 10⁻⁴ s⁻¹ |
| Activation energy (Eₐ) | 45 kJ/mol |
Hydrate Stability
The heptahydrate form is metastable under ambient conditions, gradually dehydrating to tetrahydrate or anhydrous forms at relative humidity <60% . Thermal analysis shows dehydration endotherms at 80–120°C, followed by decomposition above 300°C .
Physicochemical Properties
Solubility and Spectroscopy
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Solubility: 50 g/L in water (25°C), negligible in ethanol or acetone .
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IR: Peaks at 1650 cm⁻¹ (C=O stretch) and 1080 cm⁻¹ (P-O-C) .
Thermodynamic Data
Applications
Biochemical Research
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Neurotransmission studies: Modulates glutamatergic signaling via NMDA receptor interactions .
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Nucleotide standards: Quantified via capillary IC-MS/MS in metabolomic profiling .
Industrial Uses
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